molecular formula C10H13ClF3N B13093726 N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride CAS No. 149225-51-4

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride

Cat. No.: B13093726
CAS No.: 149225-51-4
M. Wt: 239.66 g/mol
InChI Key: NLMOLXACSWKPHE-UHFFFAOYSA-N
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Description

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride is a chemical compound with the molecular formula C10H13ClF3N It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride typically involves the reaction of 3,3,3-trifluoropropylamine with a phenyl group under specific conditions. The process often includes the use of methylating agents to introduce the N-methyl group. The reaction conditions may vary, but common reagents include methyl iodide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1-propylamine: A structurally related compound with similar applications.

    N-Methyl-3-phenyl-3-(trifluoromethyl)propan-1-amine: Another compound with a trifluoromethyl group, used in similar research contexts.

Uniqueness

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride is unique due to its specific combination of a trifluoromethyl group and a phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

149225-51-4

Molecular Formula

C10H13ClF3N

Molecular Weight

239.66 g/mol

IUPAC Name

1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C10H12F3N.ClH/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8;/h2-6,9,14H,7H2,1H3;1H

InChI Key

NLMOLXACSWKPHE-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)C(F)(F)F.Cl

Origin of Product

United States

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